molecular formula C10H13ClN2OS B13039582 (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B13039582
M. Wt: 244.74 g/mol
InChI Key: OUPJDFYEBVGNNR-NTUHNPAUSA-N
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Description

(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloropyridine moiety and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 2-chloropyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, such as the chloropyridine and sulfinamide moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfonamide and N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-thioamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

(NE)-N-[(2-chloropyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/b13-7+

InChI Key

OUPJDFYEBVGNNR-NTUHNPAUSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC(=NC=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Cl

Origin of Product

United States

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